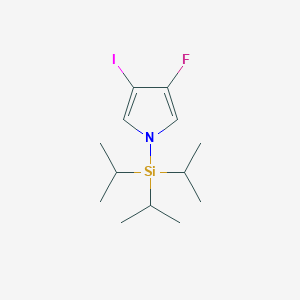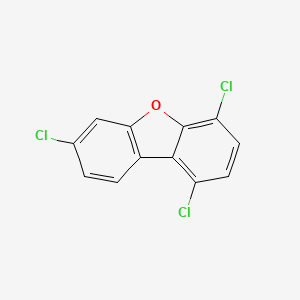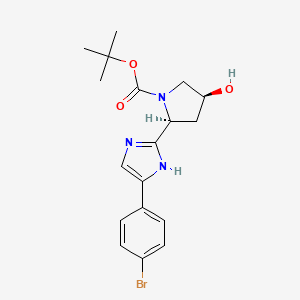
methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamidomethyl group, a thioether linkage, and a carbamimidoyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the protection of functional groups, followed by the introduction of the acetamidomethyl and thioether groups. Common reagents used in these reactions include acyl chlorides, thiols, and amines. The reaction conditions may vary, but they generally involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamimidoyl group to an amine.
Substitution: The acetamidomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbamimidoyl group may produce amines.
Aplicaciones Científicas De Investigación
Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N2-(3-((methylthio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate: Similar structure but lacks the acetamidomethyl group.
Methyl N2-(3-((acetylthio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate: Similar structure but with an acetyl group instead of an acetamidomethyl group.
Uniqueness
Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H30N6O5S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
methyl 2-[[(2R)-2-[3-(acetamidomethylsulfanyl)propanoylamino]-6-(diaminomethylideneamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C16H30N6O5S/c1-11(23)21-10-28-8-6-13(24)22-12(5-3-4-7-19-16(17)18)15(26)20-9-14(25)27-2/h12H,3-10H2,1-2H3,(H,20,26)(H,21,23)(H,22,24)(H4,17,18,19)/t12-/m1/s1 |
Clave InChI |
TWXDYFROPAFQCR-GFCCVEGCSA-N |
SMILES isomérico |
CC(=O)NCSCCC(=O)N[C@H](CCCCN=C(N)N)C(=O)NCC(=O)OC |
SMILES canónico |
CC(=O)NCSCCC(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)

![(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)

![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)
![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)

